1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene
Overview
Description
1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene: is a synthetic organic compound with the molecular formula C8H7BrFNO3 and a molecular weight of 264.05 g/mol . This compound is characterized by the presence of bromine, ethoxy, fluoro, and nitro functional groups attached to a benzene ring. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene can be synthesized through a multi-step process involving the introduction of bromine, ethoxy, fluoro, and nitro groups onto a benzene ring. The synthesis typically involves:
Nitration: Introduction of the nitro group using concentrated nitric acid and sulfuric acid.
Bromination: Introduction of the bromine atom using bromine or a brominating agent.
Fluorination: Introduction of the fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.
Ethoxylation: Introduction of the ethoxy group using ethanol and a suitable catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include:
- Use of automated reactors for precise control of temperature, pressure, and reaction time.
- Purification steps such as recrystallization or chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products Formed:
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the ethoxy group.
Substituted Benzene Derivatives: Formed by nucleophilic substitution of the bromine atom.
Scientific Research Applications
1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: As a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The compound can form sigma-bonds with nucleophilic sites on enzymes or other biomolecules, leading to the formation of intermediates and subsequent biological effects . The presence of multiple functional groups allows for diverse interactions with different molecular pathways.
Comparison with Similar Compounds
1-Bromo-2-nitrobenzene: Lacks the ethoxy and fluoro groups, making it less versatile in certain reactions.
2-Bromo-4-nitrofluorobenzene: Lacks the ethoxy group, affecting its solubility and reactivity.
1-Bromo-4-ethoxy-2-fluoro-5-nitrobenzene: Similar structure but different positioning of functional groups, leading to variations in reactivity and applications.
Uniqueness: 1-Bromo-2-ethoxy-5-fluoro-4-nitrobenzene is unique due to the specific arrangement of its functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
1-bromo-2-ethoxy-5-fluoro-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-4-7(11(12)13)6(10)3-5(8)9/h3-4H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNJPAMIXTUOHON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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